Neodymium chloride

Description

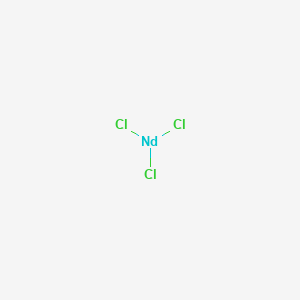

Structure

2D Structure

Properties

IUPAC Name |

trichloroneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATINCSYRHURBSP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044760 | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Purple crystals; Soluble in water; [Merck Index] | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10024-93-8 | |

| Record name | Neodymium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Neodymium in Contemporary Technological Advancements

Neodymium, a member of the lanthanide series, has become a cornerstone of high-performance technologies due to its remarkable magnetic and optical properties. magnetplastic.comsamaterials.com The most prominent application of neodymium is in the creation of neodymium-iron-boron (NdFeB) permanent magnets, the strongest type of permanent magnets commercially available. sematicmagnet.com.myradialmagnet.com These magnets are indispensable in a multitude of applications, including:

Electric Vehicles and Renewable Energy: Neodymium magnets are crucial for the high-efficiency electric motors in hybrid and electric vehicles, as well as for the generators in wind turbines. magnetplastic.com Their high magnetic strength-to-weight ratio enhances energy efficiency and performance. magnetplastic.com

Electronics and Data Storage: The miniaturization of electronic devices such as smartphones, computer hard drives, speakers, and microphones is largely attributable to the power of neodymium magnets. radialmagnet.commpiaimants.fr

Medical Technology: In the medical field, these powerful magnets are utilized in magnetic resonance imaging (MRI) machines and various surgical instruments. radialmagnet.com

Beyond magnetism, neodymium's unique optical properties are harnessed in various applications. The trivalent neodymium ion (Nd³⁺) is a widely used dopant in laser technology. rp-photonics.com Neodymium-doped lasers, such as the Nd:YAG (neodymium-doped yttrium aluminum garnet) laser, are among the most common solid-state lasers. wikipedia.orgeurochlor.org These lasers have found extensive use in medicine for procedures like corrective eye surgery and in industrial applications for cutting and welding. eurochlor.org Furthermore, neodymium is used in specialized glass manufacturing, such as protective eyewear for welders, due to its ability to absorb specific wavelengths of light. magnetplastic.comsamaterials.com

Advanced Synthetic Methodologies for Neodymium Chloride

Industrial-Scale Production Routes from Lanthanide-Bearing Minerals

Industrial production of neodymium chloride typically begins with the extraction and purification of neodymium from lanthanide-bearing minerals such as bastnäsite and monazite (B576339). wikipedia.orgottokemi.comhaz-map.com

Complex Multi-Stage Extraction and Purification from Bastnäsite and Monazite

The synthesis of NdCl3 from minerals like monazite and bastnäsite is a complex process due to the low abundance of neodymium in the Earth's crust and the challenge of separating it from other lanthanides. wikipedia.org Despite these difficulties, the process is relatively easier for neodymium compared to some other lanthanides because of its comparatively high concentration in these minerals, ranking third after cerium and lanthanum. wikipedia.org

A simplified outline of the process involves treating the crushed mineral with hot concentrated sulfuric acid to produce water-soluble rare earth sulfates. wikipedia.org Subsequently, neodymium oxide (Nd2O3) is separated from other rare earth oxides through techniques like ion exchange. wikipedia.org In this ion exchange process, rare earth ions are adsorbed onto a suitable resin and then selectively eluted using complexing agents such as ammonium (B1175870) citrate (B86180) or nitrilotriacetate. wikipedia.org The resulting Nd2O3 is then typically treated with hydrochloric acid and ammonium chloride to yield NdCl3. wikipedia.org The NdCl3 produced by this route often readily absorbs water to form the hexahydrate. wikipedia.org

Electrochemical Synthesis from Molten Salt Electrolyte Mixtures

Electrochemical synthesis in molten salt electrolytes is another route relevant to this compound production, particularly as an intermediate step in the production of neodymium metal. This process often involves the electrolysis of a molten mixture containing anhydrous NdCl3 and alkali metal chlorides like NaCl, KCl, or LiCl at temperatures around 700 °C. wikipedia.org While the primary goal of this electrolysis is often the production of neodymium metal, the process relies on the presence of NdCl3 in the molten salt mixture. wikipedia.org Molten chloride electrolytes, such as those composed of NdCl3 + LiCl + KCl, are commonly investigated for the electrochemical behavior of neodymium ions. researchgate.netnih.govresearchgate.net The reduction of Nd(III) ions in molten chlorides typically occurs in two steps: Nd(III) to Nd(II) and then Nd(II) to Nd(0). researchgate.net

Laboratory and Contemporary Synthetic Approaches

Laboratory synthesis often focuses on obtaining anhydrous this compound, as the hydrate (B1144303) form readily absorbs water and is not suitable for all applications. wikipedia.orgchemeurope.comedge-techind.com

Dehydration Protocols for this compound Hydrates

Direct heating of this compound hexahydrate (NdCl3·6H2O) is not an efficient method for producing the anhydrous salt due to the potential for hydrolysis and the formation of neodymium oxychloride (NdOCl) or neodymium oxide (Nd2O3). wikipedia.orgiaea.org Therefore, specific dehydration protocols are employed to obtain anhydrous NdCl3.

Thermal Dehydration in the Presence of Ammonium Chloride

Research indicates that using an overstoichiometric ratio of NH4Cl in the chlorination process can increase the recovery rate of NdCl3 and decrease the total amount of impurities (N, H, and O) in the product. mdpi.comresearchgate.net For example, increasing the NH4Cl addition from 0.1 kg to 0.4 kg per kilogram of Nd2O3 can significantly reduce the water-insoluble content in the dehydrated NdCl3. google.com

Here is a table summarizing the effect of ammonium chloride addition on water-insoluble content during dehydration:

| NH4Cl Added per kg Nd2O3 (kg) | Water-Insoluble Content (%) |

| 0.1 | 6.8 |

| 0.2 | 3.99 |

| 0.4 | 0.06 |

*Data derived from search result google.com.

The powdered form of NdCl3 produced at 400 °C under argon gas flow has been identified as NdCl3·6H2O, while the bulk form produced by melting at 760 °C after chlorination consisted of anhydrous NdCl3 and NdCl3∙n(H2O). mdpi.comresearchgate.net Achieving single-phase anhydrous NdCl3 in powdered form at 400 °C required a controlled environment with low oxygen and moisture content, resulting in a high chlorination conversion rate of 98.65%. mdpi.comresearchgate.net

Thionyl Chloride-Mediated Dehydration Strategies

Another established method for dehydrating this compound hydrates to obtain the anhydrous salt involves heating the hydrate with an excess of thionyl chloride (SOCl2) for several hours. wikipedia.orgchemeurope.com Thionyl chloride is a known dehydrating agent for various metal chloride hydrates. google.comwikipedia.org The general reaction for dehydration using thionyl chloride can be represented as:

MCln·xH2O + x SOCl2 → MCln + x SO2 + 2x HCl wikipedia.org

This method has been successfully applied to numerous lanthanide metal chlorides. google.com The thionyl chloride can be used in either gaseous or liquid form, with the liquid form being preferred. google.com The process typically involves admixing the hydrate with liquid thionyl chloride and heating the mixture. google.com After the reaction is complete, the excess thionyl chloride is removed, often under vacuum, to yield the anhydrous metal chloride. google.com

Chlorination Reactions of Neodymium Oxides

Chlorination of neodymium oxide (Nd₂O₃) is a common route for synthesizing this compound. This process involves converting the oxygen bound to the metal oxide into gaseous compounds and combining neodymium with chlorine to form NdCl₃. mdpi.com

Carbochlorination is a method used to produce anhydrous rare earth chlorides, including NdCl₃, from their oxides. mdpi.com This process utilizes carbon as a reducing agent in the presence of a chlorinating agent, often chlorine gas. mdpi.com A key advantage of carbochlorination is the potential for lower reaction temperatures and the direct formation of anhydrous chloride. mdpi.com However, this method can lead to the generation of greenhouse gases and potential reactor corrosion due to the use of carbon and chlorine gas. mdpi.com Intermediate products like neodymium oxychloride (NdOCl) and hydrated NdCl₃ can sometimes form. mdpi.com

Chlorination of Nd₂O₃ using ammonium chloride (NH₄Cl) is another method for preparing anhydrous NdCl₃. mdpi.comresearchgate.net In this process, hydrogen from NH₄Cl combines with oxygen in Nd₂O₃ and is removed as water vapor, while chlorine combines with neodymium to form NdCl₃. mdpi.com This method can convert Nd₂O₃ to NdCl₃ at relatively low temperatures and avoids the generation of greenhouse gases or slag. mdpi.com

Thermodynamic analysis of the Nd₂O₃ and NH₄Cl chlorination process indicates that using excess NH₄Cl can enhance the reaction driving force and reduce the activity of NdOCl(s) in the system. mdpi.com Increasing the reaction ratio of NH₄Cl/Nd₂O₃ (mol/mol) has been shown to decrease the concentration of impurities (N, H, and O) in the product and increase the recovery of NdCl₃. mdpi.comresearchgate.net The chlorination mechanism involves the decomposition of the intermediate product NdOCl at temperatures above approximately 306.47 °C, generating NdCl₃, NH₃ gas, and H₂O gas. mdpi.comresearchgate.net Increasing the system temperature can increase the amount of NH₄Cl required and promote the formation of HCl gas. mdpi.com

Studies have shown that controlling oxygen and moisture levels during the chlorination process is crucial for obtaining single-phase anhydrous NdCl₃. mdpi.comresearchgate.net For instance, powdered NdCl₃ produced at 400 °C under argon gas with controlled oxygen (below 16.05 ppm) and moisture (below 0.01 ppm) content was identified as single-phase anhydrous NdCl₃ with a high chlorination conversion rate of 98.65%. mdpi.comresearchgate.net

Data on the effect of NH₄Cl reaction ratio and chlorination time on impurity concentration in bulk Nd chloride prepared in a horizontal tube furnace highlights the impact of these parameters. The total impurity amount was lower in samples chlorinated for longer durations (120 min vs. 75 min), and increasing the NH₄Cl ratio decreased oxygen concentration and total impurities. mdpi.com

Here is a representation of elemental analysis and impurity concentration data based on a study: mdpi.com

| Sample Description | Chlorination Time (min) | NH₄Cl/Nd₂O₃ Ratio (mol/mol) | Oxygen Concentration (%) | Total Impurities (N, H, O) (%) |

| Bulk Nd chloride (Powder Mfg.) | 75 | - | Higher | Higher |

| Bulk Nd chloride (Powder Mfg.) | 120 | - | Lower | Lower |

| Bulk Nd chloride (Chlorinated at 400°C) | 120 | Increased | Decreased | Decreased |

| Bulk Nd chloride (Melted at 760°C) | 120 | Increased | Decreased overall | Decreased overall |

Note: Data is illustrative based on the description in the source mdpi.com. Specific numerical values for concentrations were not provided in the snippet for all cases.

Direct Synthesis from Neodymium Metal and Halogen Species

Anhydrous NdCl₃ can also be prepared by reacting neodymium metal directly with hydrogen chloride or chlorine gas. wikipedia.orgchemeurope.comwikipedia.org For example, neodymium metal reacts vigorously with chlorine gas to form mauve-colored NdCl₃. wikipedia.org While this method yields anhydrous product, it is generally not considered economical for large-scale production due to the relatively high cost of neodymium metal and is typically used for research purposes. wikipedia.org

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is essential for many applications of this compound, particularly in optics, lasers, and as a precursor for high-purity neodymium metal. wikipedia.orgamericanelements.comchemimpex.comsigmaaldrich.com Several advanced techniques are employed for the purification of NdCl₃.

High-temperature sublimation under high vacuum is a common method used to purify anhydrous this compound after its preparation. wikipedia.orgchemeurope.com This technique capitalizes on the difference in vapor pressures between NdCl₃ and its impurities at elevated temperatures. By heating the crude NdCl₃ under vacuum, the NdCl₃ sublimes, leaving behind less volatile impurities. The sublimed NdCl₃ is then collected as a high-purity solid. This method is effective for removing various metallic and interstitial impurities. mdpi.com

Solvent extraction is a widely used method in the rare earth industry for separating and purifying individual rare earth elements, including neodymium, from mixtures. researchgate.netjournalssystem.commheavytechnology.comijrte.orgmdpi.com This technique involves selectively transferring metal ions between two immiscible phases, typically an aqueous phase containing the dissolved rare earth chlorides and an organic phase containing an extractant. journalssystem.comijrte.org

For purifying this compound and removing trace impurities, solvent extraction methodologies are highly effective, capable of achieving very high purity levels, exceeding 99.9% and even reaching 99.999% or higher for demanding applications. researchgate.netmheavytechnology.com Various extractants and solvent systems are employed depending on the specific impurities to be removed. researchgate.netjournalssystem.comijrte.orgmdpi.comresearchgate.netuidaho.edu

Detailed research findings demonstrate the application of solvent extraction for producing high-purity NdCl₃. A pilot-scale purification process based on mixer-settlers has been developed, achieving NdCl₃ purity of 99.999% with a total recovery of about 99%. researchgate.net This process involved comparing acidic solutions and pure NdCl₃ solutions to scrub less-extractable rare earths like La, Ce, and Pr from the loaded organic phase. researchgate.net Additionally, extractants with low saponification degrees were evaluated for removing more-extractable elements such as Sm. researchgate.net The integrated process effectively purified various rare earth impurities (La, Ce, Pr, and Sm) from neodymium. researchgate.net

Complexation and Coordination Chemistry of Neodymium Chloride Systems

Solution-Phase Coordination Environments of Neodymium(III) Chloride

The behavior of Neodymium(III) ions in solution is dictated by their coordination with solvent molecules and other available ligands. The nature of these interactions varies significantly with the solvent and the presence of competing species.

Aqueous Speciation and Hydration Shell Characterization

In aqueous solutions, Neodymium(III) ions exist primarily as hydrated species. The dominant species in water is typically the octahydrated ion, Nd(H₂O)₈³⁺. wikipedia.org This is a common observation for most rare earth chlorides and bromides in aqueous environments. wikipedia.org The hydration of ions in aqueous solutions involves the surrounding of dissolved ions by a shell of water molecules. libretexts.org For trivalent lanthanide ions like Nd³⁺, the hydration structure is significantly influenced by their charge density and ionic radius. aip.org Studies using techniques such as X-ray diffraction and X-ray absorption fine structure (XAFS) have provided insights into the hydration structure of similar trivalent ions, indicating that they are often coordinated by a specific number of water molecules in the first hydration shell. aip.orgacs.org For example, the hydrated yttrium(III) ion, which is often compared to heavier lanthanides, is reported to be eight-coordinated in aqueous solution. acs.orgmdpi.com Divalent and trivalent metal ions, including lanthanoid(III) ions, typically possess at least two hydration shells in aqueous solution. rsc.org

While the simple hydrated ion Nd³⁺ is dominant in chloride solutions at 25°C, the speciation changes significantly at elevated temperatures. researchgate.netresearchgate.net As temperature increases, chloride complexes such as NdCl²⁺ and NdCl₂⁺ become the dominant species. researchgate.netresearchgate.net

Non-Aqueous Solvent Interactions and Ligand Exchange Dynamics

The coordination environment of Neodymium(III) chloride in non-aqueous solvents differs considerably from that in water, depending on the nature of the solvent and the ligands present. For instance, in methanol, the species formed are NdCl₂(CH₃OH)₆⁺. wikipedia.org The coordination number of neodymium remains eight in these cases, but the ligand structure is distinct from that in water. wikipedia.org

Ligand exchange dynamics in non-aqueous systems can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For example, studies on lanthanide complexes with isothiocyanate in water-acetone-Freon mixtures at low temperatures have allowed for the observation of separate NMR signals for free and coordinated anions, indicating slow ligand exchange under these conditions. researchgate.net These studies can reveal the formation of various complex species, such as Ln(NCS)²⁺ through Ln(NCS)₄¹⁻. researchgate.net

The interaction of Nd(III) with organic ligands in non-aqueous solvents is particularly relevant in processes like solvent extraction. acs.orgacs.org In such systems, the solvation of Nd(III) ions and their complexation with extracting ligands, as well as the co-extraction of anions like nitrate (B79036), play crucial roles. acs.org Molecular dynamics simulations can provide atomistic insights into the structure and dynamics of these complexes in organic phases. acs.org For example, simulations have been used to study the coordination of nitrate ions around Nd(III) in dichloroethane, revealing different coordination modes depending on the ligand-to-metal ratio. acs.org The dynamics of ligand exchange can be influenced by the nature of the solvent and the strength of the metal-ligand interactions.

Spectrophotometric Determination of Neodymium(III) Chloride Complexation Constants

Spectrophotometry is a valuable technique for determining the formation constants of Neodymium(III) complexes in solution. By measuring the absorbance of solutions containing Nd(III) and chloride ions at different concentrations and temperatures, the equilibrium constants for complex formation reactions can be calculated. researchgate.netgeologyscience.ru

Studies have utilized spectrophotometry to determine the formation constants of NdCl²⁺ and NdCl₂⁺ species. researchgate.net The equilibrium constants (β₁ and β₂) for the following reactions have been determined: Nd³⁺ + Cl⁻ ⇌ NdCl²⁺ (β₁) Nd³⁺ + 2Cl⁻ ⇌ NdCl₂⁺ (β₂) researchgate.net

These studies involve measuring the absorbance of neodymium chloride solutions at various temperatures and chloride concentrations and using the data to calculate the formation constants. researchgate.net The activity model used in these calculations is crucial for obtaining accurate results. psu.edu

The stability of Neodymium(III) chloride complexes is significantly affected by temperature and pressure. Spectrophotometric studies conducted at elevated temperatures and pressures have shown that the stability of NdCl²⁺ and NdCl₂⁺ complexes increases sharply with increasing temperature. researchgate.netresearchgate.net For instance, the stability at 250°C can be several orders of magnitude higher than at 25°C. researchgate.net

Research has focused on determining formation constants over a range of temperatures, such as from 25 to 250°C, at a constant pressure. researchgate.netgeologyscience.ru These experimental data provide crucial information on how temperature influences the equilibrium of complex formation reactions. Differences in reported formation constants by various research groups highlight the challenges and complexities in these high-temperature and high-pressure measurements. researchgate.net

Theoretical models, such as those based on the Helgeson-Kirkham-Flowers (HKF) equation of state, are used to predict the thermodynamic properties and stability of aqueous species, including metal complexes, at various temperatures and pressures. researchgate.netresearchgate.net These models can be used to estimate formation constants and understand the speciation of metal ions in complex geological or chemical systems. researchgate.netresearchgate.net

However, theoretical predictions can sometimes differ significantly from experimental results, particularly at elevated temperatures. researchgate.netresearchgate.net For example, theoretical estimates using the revised HKF equation of state have been reported to predict lower stability for NdCl²⁺ and NdCl₂⁺ at temperatures above 150°C compared to experimentally determined values. researchgate.netresearchgate.net This highlights the importance of experimental data for validating and refining theoretical models. New fits to equations of state may be proposed based on experimental findings to improve the accuracy of theoretical predictions. researchgate.net

Spectroscopic Probes for Elucidating Solvated Neodymium(III) Species

Various spectroscopic techniques serve as powerful probes for investigating the coordination environment and speciation of solvated Neodymium(III) ions. These methods provide direct or indirect information about the ligands bound to Nd(III) and the structure of the solvation shell.

Optical spectroscopy, particularly UV-Visible absorption spectroscopy, is widely used due to the characteristic absorption properties of Nd(III) ions. researchgate.netmedwinpublishers.com The f-f electronic transitions of Nd(III) are sensitive to changes in the coordination environment, making UV-Vis spectroscopy a valuable tool for monitoring complex formation and determining complexation constants. researchgate.net Spectrophotometric titrations, where the absorbance is measured as a function of ligand concentration, are commonly employed to study complexation equilibria. researchgate.netmdpi.com

Raman spectroscopy can also provide insights into the hydration and speciation of rare earth ions in aqueous solutions. osti.govosti.gov By analyzing the perturbations of the water vibrational modes, information about the interactions between Nd³⁺ ions, chloride ions, and water molecules can be obtained. osti.govosti.gov This method can help quantify the concentration of hydrated Nd³⁺ ions and Nd-chloride species in solution. osti.govosti.gov

NMR spectroscopy, as mentioned earlier, can be used to study ligand exchange dynamics and identify different complex species in solution, particularly in non-aqueous or mixed solvent systems at low temperatures where ligand exchange is slow on the NMR timescale. researchgate.net

Other spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), can provide detailed structural information about the first hydration shell of metal ions in solution, including bond distances and coordination numbers. aip.orgacs.orgrsc.org While these techniques are not limited to chloride systems, they contribute to the fundamental understanding of Nd(III) solvation.

The ⁴G₅/₂ ← ⁴I₉/₂ transition in Neodymium(III) is particularly sensitive to changes in the coordination sphere and can be used as a "spectroscopic probe" to monitor complex formation upon ligand addition. rsc.org If two complexes exhibit similar transitions, it suggests that the local environment around the Nd³⁺ ion is very similar. rsc.org

These spectroscopic methods, often used in combination with other techniques like potentiometry and theoretical calculations, provide a comprehensive approach to understanding the complexation and coordination chemistry of Neodymium(III) chloride in solution.

Solid-State Coordination Architectures of this compound

The solid-state structure of this compound and its derived coordination compounds provides fundamental insights into the bonding and structural preferences of the Nd³⁺ ion.

Crystalline Structures of Anhydrous this compound

Anhydrous neodymium(III) chloride (NdCl₃) is a mauve-colored solid that is highly hygroscopic, readily absorbing water from the air to form a purple-colored hexahydrate (NdCl₃·6H₂O). wikipedia.org The anhydrous form crystallizes in a hexagonal structure, adopting the UCl₃ structure type. wikipedia.org In this structure, the neodymium ion is nine-coordinate, exhibiting a tricapped trigonal prismatic geometry. wikipedia.org This structural motif is common among many lanthanide and actinide halides. wikipedia.org

Table 1: Properties of Anhydrous Neodymium(III) Chloride

| Property | Value | Source |

| Chemical Formula | NdCl₃ | wikipedia.org |

| Molar Mass | 250.598 g/mol | wikipedia.org |

| Appearance | Mauve-colored powder | wikipedia.org |

| Density | 4.13 g/cm³ | wikipedia.org |

| Melting Point | 759 °C (1,398 °F; 1,032 K) | wikipedia.org |

| Boiling Point | 1,600 °C (2,910 °F; 1,870 K) | wikipedia.org |

| Crystal Structure | hexagonal (UCl₃ type), hP8 | wikipedia.org |

| Space Group | P6₃/m, No. 176 | wikipedia.org |

| Coordination Geometry | Tricapped trigonal prismatic (nine-coordinate) | wikipedia.org |

| Water Solubility | 1 kg/L at 25 °C | wikipedia.org |

| Ethanol Solubility | 0.445 kg/L | wikipedia.org |

Structural Elucidation of Neodymium(III) Chloride Coordination Polymers and Metal-Organic Frameworks

Neodymium(III) can form coordination polymers and Metal-Organic Frameworks (MOFs) by coordinating with organic linkers and other ligands. These structures are typically three-dimensional networks where metal ions or clusters are connected by organic molecules. numberanalytics.com

For example, a three-dimensional neodymium(III) coordination polymer with the formula [Nd₂(H₂O)₆(glutarato)(SO₄)₂]n has been synthesized. researchgate.net This structure consists of cationic {Nd₂(H₂O)₆(SO₄)₂}n²ⁿ⁺ layers linked by bridging glutarate ligands. researchgate.net In this polymer, the Nd(III) centers are nine-coordinate with a distorted tricapped trigonal-prismatic geometry (TPRS-{NdIIIO₉}), coordinated by oxygen atoms from sulfate (B86663) anions and water molecules. researchgate.net The sulfate anions act as tritopic inorganic linkers, connecting adjacent Nd(III) atoms. researchgate.net

Another example involves a neodymium-based coordination polymer [Nd(NO₃)₃(H₂pzdca)]n, synthesized using 2,3-pyrazinedicarboxylic acid (H₂pzdca) as an organic linker. acs.org The crystal structure of this polymer reveals a 3D network where the neodymium ion is coordinated to oxygen atoms from the deprotonated organic linker and a coordinated water molecule, as well as a carbon atom from a broken ligand. acs.org

MOF-76(Nd), a nanoporous neodymium(III) benzene-1,3,5-tricarboxylate (B1238097), is another example of a neodymium-based MOF. frontiersin.org This compound crystallizes in a tetragonal system and features Nd(III) ions bridged by carboxylic groups of the benzene-1,3,5-tricarboxylate linker, forming a 3D polymeric framework with 1D channels. frontiersin.org

Influence of Ligand Design on Neodymium Coordination Number and Geometry

The coordination number and geometry of the Nd³⁺ ion are significantly influenced by the nature and design of the coordinating ligands. libretexts.orgtutorchase.com Factors such as the size and shape of the ligand, its denticity (number of donor atoms), flexibility, and electronic properties play crucial roles. libretexts.orgtutorchase.comsolubilityofthings.com

Larger metal ions like lanthanides, including neodymium, tend to exhibit higher coordination numbers (typically 7 to 9, and sometimes higher) compared to smaller transition metals, as they can accommodate more ligands around their larger coordination sphere. libretexts.org Ligands that are more electron-donating can also influence the coordination number. libretexts.org

The design of polydentate and rigid or semi-rigid ligands can preorganize donor atoms in specific arrangements, influencing the resulting coordination geometry and potentially leading to selective complexation. nih.gov For instance, studies with heptadentate Trensal-based ligands have shown that while dysprosium (Dy³⁺) consistently forms 7-coordinate complexes, the larger neodymium (Nd³⁺) can expand its coordination sphere by recruiting additional solvent molecules, resulting in coordination numbers greater than 7. nih.gov This difference in coordination behavior based on ionic size can be exploited for separation strategies. nih.gov

Different ligands can induce various coordination geometries around the Nd³⁺ ion. Reported geometries for lanthanide complexes with coordination numbers 7 to 9 include monocapped octahedron (7-coordinate), trigonal-dodecahedron (8-coordinate), and monocapped square antiprism (9-coordinate). rsc.org The specific arrangement of donor atoms from the ligands dictates the final coordination polyhedron. For example, in some neodymium complexes, the Nd ion can be coordinated to nine oxygen atoms from different ligands, forming a nona-coordinate complex. rsc.org In other cases, octa-coordinate complexes with NdO₈ coordination polyhedra are observed. rsc.org

Intervalence Charge Transfer Mechanisms in Molten this compound Systems

The study of molten salt systems containing this compound is relevant to applications such as pyrochemical reprocessing of nuclear fuel and metal production. In these high-temperature environments, intervalence charge transfer (IVCT) mechanisms can occur, involving the transfer of electrons between neodymium ions in different oxidation states, such as Nd²⁺ and Nd³⁺.

Spectroscopic and electrical conductivity studies of molten Ndₓ(NdCl₃)₁₋ₓ and NdCl₂–NdCl₃ in eutectic LiCl-KCl melts have provided evidence supporting intervalence charge transfer in these systems. researchgate.netresearchgate.net The electrochemical behavior of NdCl₃ solutions in molten chlorides indicates that the reduction of Nd(III) to neodymium metal can occur in stages, sometimes involving the formation of Nd(II) ions. researchgate.net At temperatures above 798 K, formed Nd(II) ions were found to be unstable in certain salt melts and underwent disproportionation. researchgate.net

Optical spectra obtained in molten neodymium-neodymium chloride systems in the near-infrared, visible, and ultraviolet ranges, combined with measurements of electrical conductivity, support the model of intervalence charge transfer. researchgate.net This suggests that electron hopping between Nd²⁺ and Nd³⁺ species contributes to the electrical conductivity of these molten salts. researchgate.net

Theoretical and Computational Approaches to this compound Coordination

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and vibrational properties of this compound systems, complementing experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analyses

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. oatext.comals-journal.com It is particularly useful for simulating molecular structures, total energies, and vibrational wavenumbers. oatext.com

DFT calculations can be applied to study the electronic structure of neodymium complexes, providing insights into the distribution of electron density, bonding characteristics, and orbital interactions. mdpi.comorientjchem.org By analyzing the electronic structure, researchers can better understand the nature of the coordination bonds between the neodymium ion and various ligands.

Furthermore, DFT is a valuable tool for the analysis of vibrational spectra, such as infrared (IR) and Raman spectroscopy. oatext.comorientjchem.orgnih.gov By calculating the theoretical vibrational frequencies and comparing them to experimental data, researchers can assign observed spectral bands to specific molecular vibrations and gain information about the structure and dynamics of this compound complexes. orientjchem.orgnih.gov The analysis of the potential energy distribution of normal vibrations can help in the detailed interpretation of vibrational modes. mdpi.com While theoretical calculations are often performed for isolated molecules in the gaseous state, comparisons with experimental data from solid or solution states can still provide valuable insights, although slight differences may be observed. nih.gov

Computational studies using DFT have been employed to investigate the stability and structure of lanthanide complexes, including neodymium, in various environments, such as molten salts. rjeid.comproceedings.com These calculations can model the interactions between the neodymium complex and its surroundings, such as outer-sphere cations, to determine stable structures and understand the factors influencing complex formation. rjeid.com

First Principles Molecular Dynamics (FPMD) Simulations for Solvation Dynamics

First Principles Molecular Dynamics (FPMD), also known as ab initio Molecular Dynamics (AIMD), is a computational technique used to investigate the structural and dynamical properties of chemical systems from first principles, without relying on empirical force fields. This approach is particularly valuable for studying complex phenomena like ion solvation, where chemical bonding and electronic structure play significant roles in determining the local environment and dynamics around the ion. For this compound systems, FPMD simulations have provided atomistic insights into the solvation structure and dynamics of Nd(III) ions in various environments.

Studies employing FPMD or related ab initio MD techniques have explored the coordination of Nd(III) in different solvents, revealing details about the first solvation shell and the dynamics of ligand exchange. In infinitely dilute aqueous solutions, molecular dynamics simulations using ab initio effective pair potentials determined a coordination number of 9 for the Nd³⁺ ion, with an average distance to coordinated water molecules of 0.253 nm. This finding aligns well with results from ab initio calculations (0.256 nm) and experimental data, which also indicate a coordination number of 9 researchgate.net. These simulations further identified a second coordination sphere containing approximately 15 ± 3 water molecules at an average distance of 0.458 nm researchgate.net. The first coordination spheres of lanthanide aqua ions, including Nd³⁺, are characterized as highly dynamic and exhibiting fluxional character according to recent ab initio molecular dynamics simulations nih.govresearchgate.net.

FPMD has also been applied to study the solvation structure of metal chlorides in molten salts, including NdCl₃ in molten LiCl-KCl eutectic. In such high-temperature environments, FPMD simulations have provided coordination numbers and first peak positions for Nd³⁺-Cl⁻ interactions. For Nd³⁺-Cl⁻ in pure molten chlorides, FPMD simulations indicated an average coordination number of 2.89, which is consistent with experimental characterizations at 2.76 researchgate.net. The first peak position for Nd³⁺-Cl⁻ from FPMD was found to be 2.772 Å, in good agreement with XAFS data at 2.73 Å researchgate.net.

While studies specifically on NdCl₃ solvation dynamics using FPMD in aqueous solutions are less prevalent in the provided literature, related FPMD investigations on Nd(III) complexation with specific ligands in organic solvents, such as dichloroethane (DCE), offer insights into the dynamic nature of Nd(III) coordination. For instance, FPMD simulations of Nd(NO₃)₃ with a bis-lactam phenanthroline (BLPhen) ligand in DCE revealed dynamic coordination modes of nitrate anions in the first solvation shell, including switching between monodentate and bidentate binding in the 2:1 complex acs.org.

The computational cost associated with FPMD simulations typically limits the system size and simulation time scales compared to classical molecular dynamics pnas.orgresearchgate.net. Despite these limitations, FPMD provides a crucial, accurate description of the potential energy surface, enabling the study of bond breaking and formation events relevant to solvation dynamics pnas.org. The application of FPMD to Nd(III) systems, whether in aqueous, molten salt, or organic environments, contributes significantly to the atomistic understanding of their complexation and solvation behavior.

Data extracted from the search results regarding coordination structure from FPMD and related ab initio MD simulations for Nd(III) systems are summarized below:

| System | Method | Environment | Species Studied | Coordination Number (CN) | Distance (Å) | Source |

| Neodymium(III) aqua ion | Molecular Dynamics (ab initio potentials) | Infinitely dilute water | Nd³⁺-H₂O | 9 | 2.53 | researchgate.net |

| Neodymium(III) in molten chlorides | FPMD | Pure molten chlorides | Nd³⁺-Cl⁻ | 2.89 | 2.772 | researchgate.net |

| Neodymium(III) with BLPhen (1:1 complex) | FPMD | DCE organic solvent | Nd³⁺-N(BLPhen) | - | 2.69 | nih.gov |

| Neodymium(III) with BLPhen (1:1 complex) | FPMD | DCE organic solvent | Nd³⁺-O(NO₃) | 6 (from 3 bidentate NO₃) | ~2.55 | nih.govresearchgate.net |

| Neodymium(III) with BLPhen (2:1 complex) | FPMD | DCE organic solvent | Nd³⁺-N(BLPhen) | - | 2.72 | nih.gov |

| Neodymium(III) with BLPhen (2:1 complex) | FPMD | DCE organic solvent | Nd³⁺-O(NO₃) | - | ~2.55 | nih.govresearchgate.net |

Note: CN values from different studies may refer to different definitions or integration limits of radial distribution functions.

Interactive Data Table: Coordination Properties from FPMD/AIMD

Catalytic Applications of Neodymium Chloride in Advanced Chemical Synthesis

Polymerization Catalysis

Neodymium-based catalysts, including those derived from neodymium chloride, are widely recognized for their high activity and stereospecificity in the polymerization of various monomers, most notably dienes and cyclic esters. rsc.orgnanorh.com

Stereospecific Polymerization of Dienes

This compound-based catalytic systems are highly effective in the stereospecific polymerization of conjugated dienes like butadiene and isoprene (B109036), predominantly yielding polymers with a high cis-1,4 microstructure. rsc.orgacs.org This stereoregularity is crucial for the performance characteristics of synthetic rubbers. The creation of Ziegler-Natta catalysts, including those based on lanthanides like neodymium, has been fundamental to the industrial production of stereoregular synthetic rubbers. researchgate.netpreprints.org Neodymium-based systems are among the most studied lanthanide catalysts due to their efficiency and versatility in polymerizing dienes. rsc.org

Influence of Co-catalysts on Catalytic Activity and Polymer Microstructure

The performance of this compound in diene polymerization is significantly influenced by the presence and nature of co-catalysts. Typically, organoaluminum compounds are used as co-catalysts in these systems. rsc.org Binary catalytic systems composed of a neodymium precursor, such as NdCl₃, and an alkyl aluminum co-catalyst are highly active in diene polymerization. rsc.org However, these binary systems can lead to high polymer dispersity due to the formation of insoluble active species. rsc.org

The addition of electron-donating ligands, such as alcohols, to Nd-Al bimetallic species can improve their solubility in hydrocarbon solvents, enhancing catalyst activity while maintaining stereospecificity. rsc.org For instance, this compound tripentanolate catalysts combined with triethylaluminum (B1256330) (TEA) or triisobutylaluminum (B85569) (TIBA) have shown high catalytic activity in the polymerization of 1,3-butadiene (B125203). scielo.org.mxresearchgate.net Specifically, TEA and TIBA as co-catalysts achieved higher catalytic activities, while TIBA and diisobutylaluminum hydride (DIBAH) led to polybutadienes with high cis-1,4 content (98.4% and 97.3%, respectively). scielo.org.mxresearchgate.net Methylaluminoxane (MAO) as a co-catalyst resulted in poor catalytic activity and low stereocontrol in one study. scielo.org.mxresearchgate.net

The concentration of chloride ions in the neodymium catalytic system can also influence cis-stereospecificity and activity. preprints.orgmdpi.com An increase in chloride content can lead to an increase in the content of cis-1,4 structures in the polymer. mdpi.com Experimental data suggest that different [Cl]:[Nd] ratios can lead to varying sets of active centers, each with distinct kinetic parameters and resulting polymer characteristics. mdpi.com

An example of the influence of co-catalyst on 1,3-butadiene polymerization catalyzed by this compound tripentanolate is shown in the table below, illustrating the impact on catalytic activity and cis-1,4 content.

Table 1: Influence of Co-catalyst on 1,3-Butadiene Polymerization (Intended as Interactive)

| Co-catalyst | Catalytic Activity | cis-1,4 Content (%) |

| TEA | High | 99 (with NdCl₃·3L) scielo.org.mxresearchgate.net |

| TIBA | High | 98.4 scielo.org.mxresearchgate.net |

| DIBAH | - | 97.3 scielo.org.mxresearchgate.net |

| MAO | Poor | Low scielo.org.mxresearchgate.net |

Development of Soluble this compound Catalyst Systems for Enhanced Efficiency

The insolubility of many rare earth chloride complexes in nonpolar hydrocarbon solvents has historically limited their effective utilization in polymerization, often requiring their use in solid form. google.com This can result in a low effective utilization ratio of the catalyst complex. google.com

Research has focused on developing soluble this compound complex systems to improve efficiency. The addition of electron-donating ligands, as mentioned earlier, is one approach to enhance solubility. rsc.org Another method involves the synthesis of this compound complexes that are soluble in aliphatic hydrocarbon solvents, which are commonly used in large-scale industrial polymerization. google.com For instance, coordination reactions between dialkyl phosphite (B83602) and this compound can form complexes that dissolve in hexane (B92381) solvent. google.com

A method for preparing active homogeneous catalysts for isoprene polymerization based on alcoholic solvates of this compound has been developed. iaea.org Homogeneous catalysts have shown higher stereoselectivity and better control over the molecular mass distribution of the resulting polymer compared to their quasi-homogeneous analogs. iaea.org

Ring-Opening Polymerization of Cyclic Esters

Neodymium-based complexes, including those derived from this compound, have been utilized as catalysts for the ring-opening polymerization (ROP) of cyclic esters, particularly ε-caprolactone, to synthesize aliphatic polyesters like polycaprolactone (B3415563) (PCL). rsc.org These polyesters are important for applications such as biomedical materials due to their biocompatible and biodegradable properties. rsc.orgresearchgate.net

This compound-epoxide systems have been studied for the bulk polymerization of ε-caprolactone. jlu.edu.cn The addition of epoxides can significantly increase the catalytic activity of this compound in this reaction. jlu.edu.cn The catalytic activity sequence of NdCl₃ combined with different epoxides has been investigated, showing variations based on the epoxide structure. jlu.edu.cn Higher polymerization temperatures can also increase catalytic efficiency. jlu.edu.cn The molecular weight of the resulting PCL can be controlled by adjusting the catalyst concentration. jlu.edu.cn

Photocatalysis and Environmental Remediation

Beyond polymerization, this compound and neodymium-modified materials show promise in photocatalysis, particularly for environmental remediation applications such as the decomposition of wastewater contaminants. wikipedia.org Photocatalysis involves using light to activate a catalyst, often a semiconductor material, to accelerate chemical reactions like oxidation or reduction, which can degrade pollutants. researchgate.netspringerprofessional.de

Titanium dioxide (TiO₂) is a widely used inorganic photocatalyst for degrading various organic pollutants in wastewater. wikipedia.orgresearchgate.net However, TiO₂ typically requires UV light for activation. wikipedia.org Modifying titanium oxide with neodymium(III) chloride can enable photocatalysis under visible light, including sunlight. wikipedia.org This modified catalyst can be prepared through methods like chemical coprecipitation. wikipedia.org

Studies have investigated the photocatalytic performance of neodymium-incorporated TiO₂ for the degradation of dyes in wastewater. researchgate.net Neodymium-doped TiO₂ has demonstrated better photocatalytic performance compared to undoped TiO₂. researchgate.net This enhanced activity is attributed to factors such as increased oxygen vacancies and surface hydroxyl groups resulting from the incorporation of neodymium. researchgate.net These findings suggest the potential of neodymium modification in TiO₂ photocatalysts for efficient environmental remediation, particularly in treating dye-containing wastewater. researchgate.net

Table 2: Photocatalytic Performance of Nd-TiO₂ (Intended as Interactive)

| Photocatalyst | Target Pollutant | Light Source | Performance vs. Undoped TiO₂ | Key Finding |

| Nd-TiO₂ | Methyl Orange | Visible Light | Better | Enhanced photodegradation efficiency researchgate.net |

Neodymium's role in photocatalysis extends to its luminescence properties, which can be utilized in upconversion nanoparticles. These nanoparticles can convert near-infrared light to visible or UV light, potentially enabling photocatalytic reactions using lower-energy light sources. rsc.org

This compound-Modified Titanium Dioxide for Visible Light-Driven Catalysis

Modification of titanium dioxide (TiO2) with neodymium(III) chloride enables the resulting composite material to exhibit photocatalytic activity under visible light illumination. Unmodified TiO2 typically requires activation by UV light for catalytic action dawnscientific.comrmreagents.com. The incorporation of neodymium allows for the utilization of a broader spectrum of light, including sunlight, for catalytic processes dawnscientific.comrmreagents.com.

Nd3+ ion modified TiO2 can be prepared using methods such as chemical coprecipitation–peptization from aqueous solutions containing TiCl4 and NdCl3 dawnscientific.comrmreagents.com. Studies have shown that this method can yield well-distributed sol particles, with reported mean sizes around 10 nm easychem.orgnih.gov.

The photocatalytic efficiency of Nd-modified TiO2 under visible light has been evaluated through the degradation of organic compounds like phenol (B47542) easychem.orgnih.gov. Experiments have demonstrated a decrease in the concentration of phenol in solution upon exposure to visible light in the presence of Nd3+-TiO2 nanocolloids, indicating their photocatalytic activity in this range easychem.orgnih.gov. The addition of neodymium ions has been observed to increase the photocatalytic activity of titania for the removal of various organic contaminants nih.gov. Doping TiO2 with ions like neodymium can enhance photocatalytic activity by improving light absorption in the visible spectrum and influencing the material's structure, surface area, and morphology nih.gov.

Catalytic Decomposition of Organic Contaminants in Wastewater

Neodymium(III) chloride is also applied as a catalyst in the decomposition of contaminants found in wastewater dawnscientific.comuni.lu. Photocatalytic detoxification is a recognized method for water treatment nih.gov. Nd-modified TiO2 nanoparticles, synthesized via chemical coprecipitation-peptization, have shown improved photocatalytic activity for the photodegradation of phenol compared to pristine TiO2 under visible light irradiation nih.gov.

The catalytic decomposition of organic contaminants in wastewater can involve modified neodymium-doped TiO2 hybrid nanoparticles wikipedia.org. Surface modification of Nd3+ doped TiO2 hybrid nanoparticles, for instance, with n-butylamine, has been explored in this context wikipedia.org. Rare earth elements (REEs), including neodymium, are being investigated for their potential as catalysts in Advanced Oxidation Processes (AOPs) aimed at degrading organic pollutants in wastewater cenmed.com. Photocatalytic oxidation, often employing materials like modified TiO2, presents an alternative approach for the removal of toxic chemicals and other organic pollutants from wastewater wikipedia.orglabsolu.ca.

Mechanistic Studies of Catalytic Action and Active Site Characterization

Mechanistic studies of this compound's catalytic action, particularly in modified TiO2 systems for photocatalysis, suggest that the process can involve self-sensitization and sub-bandgap overlapping easychem.orgnih.gov. Doping TiO2 with metal ions like neodymium can lead to the creation of additional energy levels within its band gap, which facilitates the absorption of visible light and the subsequent photoexcitation of electrons nih.gov.

While detailed active site characterization specifically for NdCl3-modified TiO2 in these applications is an ongoing area of research, the role of neodymium is understood to involve altering the electronic band structure of TiO2, thereby extending its light absorption range into the visible spectrum. This modification promotes the generation of electron-hole pairs upon visible light irradiation, initiating the catalytic degradation of organic pollutants. The specific coordination environment and oxidation state of neodymium on the TiO2 surface are crucial aspects in determining the nature and efficiency of the active sites.

Optical and Spectroscopic Research on Neodymium Chloride Containing Materials

Luminescence and Fluorescence Investigations

Luminescence and fluorescence studies provide valuable insights into the energy levels and relaxation processes of Nd³⁺ ions in different environments.

Analysis of Fluorescence Spectra in Neodymium Chloride Lattices and Solutions

The fluorescence spectra of rare-earth ions, including neodymium, exhibit sharp lines, whether in pure salts or when present as impurities in solids. These sharp lines are a result of transitions within the shielded incomplete 4f shell of the ion. The fluorescence of pure rare-earth salts and their solutions has been a subject of study. The line structure observed in the crystalline state becomes diffuse in the vitreous state. ias.ac.in

In aqueous solutions, the structure of neodymium(III) chloride is influenced by the solvent. The major species in water are Nd(H₂O)₈³⁺. In methanol, the species are NdCl₂(CH₃OH)₆⁺, and in hydrochloric acid, they are NdCl(H₂O)₇²⁺. The coordination of neodymium is typically eight-fold in these cases, but the ligand structure varies. wikipedia.org

Studies on frozen aqueous solutions of this compound have shown that the absorption spectra differ significantly from those of the hydrated crystal NdCl₃·6H₂O. cambridge.org This suggests that the absorbing phase in frozen solutions is not one of the known crystalline hydrated chlorides. cambridge.org

Crystal Field Interactions and Electronic Transition Analyses

The electronic energy levels of the Nd³⁺ ion are influenced by interactions within the atom, such as inter-electronic repulsion and spin-orbit coupling. When Nd³⁺ ions are incorporated into a crystal lattice or are surrounded by ligands in solution, they experience an additional interaction known as the crystal-field interaction. ull.es This interaction arises from the electrostatic forces between the Nd³⁺ ion and the valence electrons of the surrounding atoms or ligands. ull.esijrpr.com

The crystal field interaction causes a breakdown in the degeneracy of the electronic orbitals, splitting the energy levels. ull.esijrpr.com The magnitude of this splitting is smaller than that of the electrostatic and spin-orbit interactions. ull.es The resulting energy levels are often referred to as Stark levels. ull.es The extent of crystal-field splitting depends on factors such as the nature of the ion-ligand bonds, the oxidation state of the ion, and the spatial geometry (local point symmetry) of the ligands around the ion. ull.esijrpr.com

Analysis of electronic transitions, particularly f-f transitions within the 4f configuration, provides information about the crystal field. These transitions appear as sharp bands in the spectra of Nd³⁺ compounds. acs.org The positions and shapes of these bands are characteristic of Nd³⁺ compounds. acs.org

In a crystal field, the interactions of electrons with ligands lead to further splitting of the LSJ levels, with splitting energies typically in the order of 0.01 eV. researchgate.net This is manifested in the near-infrared reflectance spectrum as smaller absorption features within larger absorption bands, with these smaller features being separated by approximately 5 nm and subject to the nature of the crystal field. researchgate.net

Applications in Fluorescent Labeling of Organic Biomolecules

Lanthanides, including neodymium, are known for their bright luminescence and are used as fluorescent labels. wikipedia.org NdCl₃ has been incorporated into organic molecules, such as DNA, enabling their tracing using a fluorescence microscope during various processes. wikipedia.org This application leverages the fluorescent properties of neodymium ions to tag and visualize biomolecules. Fluorescent labeling techniques are widely used in interdisciplinary research to visualize the functions and conditions of molecules. researchgate.net

Advanced Laser Materials and Optical Fiber Development

Neodymium-containing materials, including those involving this compound as a precursor or dopant, are crucial in the development of advanced laser materials and optical fibers.

Neodymium-Doped Systems for Solid-State Laser Applications (e.g., Nd:YAG)

Neodymium-doped solid-state lasers are among the most common types of lasers used in various applications. wikipedia.org Neodymium in the +3 oxidation state (Nd³⁺) is a widely used laser-active dopant in various host materials, including crystals and glasses. rp-photonics.com Neodymium-doped yttrium aluminum garnet (Nd:YAG, Nd:Y₃Al₅O₁₂) is a classic and still very common choice for solid-state lasers, particularly for high-power and Q-switched lasers, typically emitting at 1064 nm. wikipedia.orgrp-photonics.commr-beam.orglumimetric.comeksmaoptics.com The Nd³⁺ ions replace a small fraction of the yttrium ions in the YAG crystal structure. wikipedia.org

Other common host materials for neodymium include yttrium lithium fluoride (B91410) (YLF), yttrium orthovanadate (YVO₄), gadolinium scandium gallium garnet (GSGG), and glass. rp-photonics.comlaserfocusworld.com These different host materials offer varying optical, mechanical, thermal, and stimulated-emission properties. laserfocusworld.com For instance, Nd:YVO₄ is attractive for low-threshold lasers due to its high pump and laser cross-sections and larger gain bandwidth compared to Nd:YAG. rp-photonics.com Nd:glass lasers are suitable for high-power, pulsed operation. laserfocusworld.com

Nd:YAG lasers are typically optically pumped using flashlamps or laser diodes. wikipedia.org The Nd³⁺ ions are excited to higher energy states by absorbing photons, commonly around 808 nm for Nd:YAG. rp-photonics.comlaserfocusworld.com These excited ions then quickly transfer energy to a metastable level, from which laser emission occurs. laserfocusworld.com

Liquid-Phase Laser Systems Utilizing this compound Solutions

In addition to solid-state lasers, neodymium has also been utilized in liquid-phase laser systems. The solubility of neodymium(III) chloride and other rare-earth salts in various solvents has led to the development of this type of laser, where a liquid serves as the active medium. wikipedia.org

Inorganic liquid lasers often use solutions of neodymium salts, such as chloride or fluoroacetate, dissolved in solvents like selenium oxychloride (SeOCl₂) or phosphorous oxychloride (POCl₃), acidified with a Lewis acid. cuny.edu The Nd³⁺ ions in these solutions act as the laser-active species. cuny.edu These liquid systems can be operated in different regimes, including Q-switched, self-Q-switched, and mode-locked. cuny.edu

While organic dye lasers are a common type of liquid laser, generating broadband light from organic dyes dissolved in solvents, inorganic liquid lasers utilizing rare-earth salts like this compound solutions represent a different approach to liquid-phase laser technology. laserfocusworld.comcuny.edu

Doping of Optical Fibers (Silica-Based and Polymeric)

Doping optical fibers with rare earth ions like Nd³⁺ is a common technique to create active fibers for lasers and amplifiers. This compound can serve as a precursor for introducing Nd³⁺ ions into both silica-based and polymeric optical fibers.

In silica-based fibers, techniques like flame hydrolysis of metal chlorides are used to synthesize glass particles that are then deposited and sintered to form preforms, from which fibers are drawn. This compound can be introduced along with other metal chlorides like SiCl₄ and GeCl₄ during this process to dope (B7801613) the core of the fiber gla.ac.ukgoogle.com. Another method involves forming nanocrystals doped with neodymium ions, such as YAG:Nd, inside the channels of a silica (B1680970) microstructured fiber preform using aqueous solutions of salts like this compound and a polymer, followed by drying and heat treatment researchgate.net. These nanocrystals containing Nd³⁺ are then embedded within the silica matrix when the fiber is drawn researchgate.net. Nd³⁺-doped silica fibers based on an Al₂O₃-P₂O₅-SiO₂ core glass have been developed, showing potential for use in short-length devices researchgate.net. Spectroscopic analysis of these fibers reveals absorption bands characteristic of Nd³⁺ ions, and luminescence spectra typical of the doped material, such as YAG:Nd with a peak at 1064 nm researchgate.net.

For polymeric optical fibers, doping with chelated Nd³⁺ has been explored to improve optical quality at high Nd concentrations researchgate.net. Organic neodymium complexes, which can be prepared using this compound hexahydrate, are used as dopants in polymers like PMMA optica.orgxmu.edu.cn. The absorption properties of these doped polymers show bands corresponding to the electronic transitions of Nd³⁺ ions, such as at 527 nm, 583 nm, 748 nm, 802 nm, and 868 nm optica.org. The organic ligands in the complexes contribute to strong absorption bands in the UV-Vis range (200-450 nm), which can be used for efficient excitation of the Nd³⁺ ion researchgate.net.

This compound-Doped Perovskite Nanocrystals for High-Performance Light-Emitting Devices

This compound has been utilized in the development of high-performance light-emitting devices (LEDs) based on doped perovskite nanocrystals (NCs). Doping perovskite NCs with metal halides, including trivalent lanthanide halides like NdCl₃, has been shown to control non-radiative recombination pathways and enhance photoluminescence quantum yield (PLQY) acs.orgnih.govx-mol.net.

Specifically, NdCl₃-doped perovskite NCs, such as CsPbBr₃ NCs, have been prepared using post-synthetic room temperature treatments acs.orgnih.govx-mol.net. The incorporation of Nd³⁺ cations, along with Cl⁻ anions, into the perovskite lattice effectively suppresses non-radiative recombination acs.orgx-mol.net. These NdCl₃-doped NCs have demonstrated blue emission with a peak wavelength around 478 nm and high PLQY, reaching up to 97% in solution acs.orgnih.govx-mol.net.

LEDs fabricated using NdCl₃-doped perovskite NCs as the emissive layer have shown improved performance. For instance, blue LEDs based on NdCl₃-doped NCs achieved an external quantum efficiency (EQE) of 2.7% acs.orgnih.govx-mol.net. This represents a considerable improvement compared to LEDs doped with organic chloride salts alone acs.orgnih.govx-mol.net. NdCl₃-doped LEDs have also reached a maximum luminance of 138 cd m⁻², which is significantly higher than devices doped with other materials polymer.cn.

Spectroscopic Characterization of Molten this compound Systems

The spectroscopic characterization of molten this compound systems provides valuable insights into the coordination environment and behavior of Nd³⁺ ions at high temperatures. These studies are relevant in various applications, including pyrochemical processes.

Absorption and Reflectivity Measurements in Melts

Optical spectra of molten systems containing this compound, such as Ndₓ(NdCl₃)₁₋ₓ and NdCl₂–NdCl₃(LiCl, KCl) eutectic mixtures, have been obtained using reflectivity and absorption measurements in the NIR-VIS-UV range at temperatures up to 760 °C researchgate.net. Electronic absorption spectra of trivalent neodymium in various molten alkali chlorides, including LiCl–KCl eutectic, NaCl–2CsCl eutectic, CaCl₂, LiCl, and CsCl, have been measured at temperatures between 350 and 850 °C researchgate.net.

These measurements reveal absorption bands corresponding to the electronic transitions of Nd³⁺ ions. For example, the hypersensitive transition ⁴G₅/₂ ← ⁴I₉/₂ of Nd³⁺ has been analyzed in detail in different molten chloride environments researchgate.net. The spectral profiles are often consistent with the expected for six-coordinated NdCl₆³⁻ complex ions in molten alkali chloride mixtures researchgate.net. The dependence of molar absorptivity, oscillator strength, and the degree of energy splitting on temperature and melt composition provides information about the coordination geometries and speciation of Nd³⁺ in these molten salt solvents researchgate.net. Changes in the melt composition and temperature can influence the symmetry and distortion of the NdCl₆³⁻ complex researchgate.net.

Optical techniques like UV-Vis absorption spectroscopy are used for online monitoring in molten salt systems, allowing for the characterization of chemical speciation, redox states, and concentrations sandia.gov. The UV-Vis spectra of Nd(III) in molten salts, such as NaCl-MgCl₂, show characteristic fingerprints with peaks around 580 nm and 590 nm, and smaller, sharp peaks at approximately 750 nm and 810 nm, consistent with literature values sandia.gov.

Spectroscopic Signatures of Oxychloride Precipitation in Chloride Melts

Spectroscopic methods, including UV-Vis absorption and Raman spectroscopy, have been employed to study the interaction of this compound with oxide ions in molten chloride salts, which can lead to the precipitation of neodymium oxychloride (NdOCl) researchgate.neturfu.ru.

In LiCl-KCl molten salts, the reaction of trivalent lanthanide ions like Nd³⁺ with oxide ions (O²⁻) results in the formation of oxychlorides (LnOCl) researchgate.net. In situ electrochemical and spectroscopic monitoring has shown that lanthanide ions react with O²⁻ with a mole ratio of 1:1 researchgate.net. Raman spectroscopy and X-ray diffraction analysis of the precipitates confirm the formation of neodymium oxychloride researchgate.neturfu.ru.

The degree of neodymium precipitation upon reaction with oxygen in chloride melts is influenced by factors such as temperature and the amount of oxygen introduced urfu.ru. For instance, increasing the O₂:NdCl₃ molar ratio or decreasing the temperature can affect the particle size distribution of the precipitated oxychloride urfu.ru. The majority of the solid phases formed in these precipitation experiments consist of neodymium oxychloride urfu.ru.

Optical Properties of Neodymium-Doped Glass and Ceramics

Neodymium doping is widely used to impart specific optical properties to glasses and ceramics for various photonic applications. This compound can be used as a starting material for introducing Nd³⁺ ions into these matrices.

In glasses, such as tellurite (B1196480) and germanate glasses, doping with Nd³⁺ results in characteristic absorption and luminescence bands arxiv.orgmdpi.comcapes.gov.br. For example, Nd³⁺-doped Na₂O-ZnO-TeO₂ glasses prepared by the melt quenching technique show a decrease in optical bandgap energy with increasing doping concentration arxiv.org. The intensity of the emission spectra is enhanced at higher concentrations of Nd³⁺ ions arxiv.org. UV-Vis-NIR absorption spectra of Nd³⁺-doped glasses typically exhibit multiple peaks corresponding to transitions from the ground state to various excited levels capes.gov.brbohrium.com. Luminescence bands are observed at wavelengths such as 890 nm, 1060 nm, and 1360 nm, corresponding to transitions from the ⁴F₃/₂ level to lower energy levels (⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂, respectively) capes.gov.brbohrium.com. The 1060 nm emission band is particularly strong and relevant for laser applications bohrium.com.

Glass ceramics, which consist of crystals grown within a glass matrix, can also be doped with neodymium. The spectroscopic properties of Nd³⁺ in glass ceramics are influenced by the partitioning of the rare earth ions into the crystalline phase optica.orgnih.gov. For instance, in transparent oxyfluoride glass ceramics containing LaF₃ nanocrystals, the spectroscopic properties of Nd³⁺ have been systematically studied nih.gov. Based on Judd-Ofelt theory, parameters such as spontaneous emission probability, radiative lifetime, radiative quantum efficiency, and stimulated emission cross-section can be evaluated nih.gov. The concentration of Nd³⁺ in the glass ceramic affects these parameters; increasing the concentration can lead to variations in experimental luminescence lifetime, radiative quantum efficiency, and stimulated emission cross-section nih.gov.

Studies on Nd³⁺-doped transparent oxyfluoride glass ceramics containing LaF₃ nanocrystals have shown that these materials are potentially applicable as laser materials for 1.06 µm emission nih.gov. In Nd³⁺-doped NaYF₄ nanocrystalline glass ceramics, absorption and emission spectra show typical peaks, and the absorption and emission cross-sections have been analyzed aip.orgresearchgate.net. These materials show promising applications in waveguide lasers and optical amplifiers aip.org. The spectroscopic properties, such as fluorescence and gain spectrum, can be dramatically altered by the ceramming process, indicating significant partitioning of Nd³⁺ ions into the crystal environment optica.org.

Here is a table summarizing some research findings on the spectroscopic properties of Nd³⁺ in different glass and glass-ceramic hosts:

| Host Material | Nd³⁺ Transition | Emission Wavelength (nm) | Experimental Luminescence Lifetime (µs) | Radiative Quantum Efficiency (%) | Stimulated Emission Cross-section (×10⁻²⁰ cm²) | Reference |

| Oxyfluoride glass ceramics with LaF₃ nanocrystals | ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 | 353.4 (lower conc.) | 78.3 (lower conc.) | 1.86 (lower conc.) | nih.gov |

| Oxyfluoride glass ceramics with LaF₃ nanocrystals | ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 | 214.7 (higher conc.) | 39.9 (higher conc.) | 1.52 (higher conc.) | nih.gov |

| NaYF₄ nanocrystalline glass ceramics | ⁴F₃/₂ ↔ ⁴I₁₁/₂ | ~1064 | Long fluorescence life | Not specified | 1.93 (emission) | aip.orgresearchgate.net |

| Zinc-phosphate glasses | ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060 | Experimentally determined | 96 | Not specified | bohrium.com |

| GeS₂–Ga₂S₃ glasses | ⁴F₃/₂ → ⁴I₁₁/₂ | 1080 | Not specified | Not specified | Not specified | capes.gov.br |

Materials Science and Engineering Applications of Neodymium Chloride

Magnetic Materials Development

The most prominent application of neodymium chloride is in the manufacturing of high-strength permanent magnets, which are fundamental components in a myriad of modern technologies.

This compound is a key starting material in the production of neodymium metal, which is the principal component of Neodymium-Iron-Boron (NdFeB) magnets. aemagnets.comwikipedia.org These magnets are the strongest type of permanent magnets commercially available and are essential for applications requiring powerful magnetic fields from compact sources. aemagnets.comwikipedia.org

Nd₂O₃ + 6 NH₄Cl → 2 NdCl₃ + 3 H₂O + 6 NH₃ wikipedia.org

Once anhydrous this compound is obtained, it is used in an electrolytic process to produce neodymium metal. wikipedia.orggoogle.com This involves the electrolysis of a molten salt mixture containing anhydrous NdCl₃ and other chlorides like sodium chloride (NaCl) or potassium chloride (KCl) at temperatures around 700 °C. wikipedia.org An alternative route is the metallothermic reduction, where NdCl₃ is heated with a reducing agent such as calcium or lithium metal in an argon atmosphere at 300–400 °C. aemagnets.comgoogle.com

The resulting high-purity neodymium metal is then alloyed with iron and boron in a vacuum induction furnace to create the Nd₂Fe₁₄B compound. aemagnets.come-magnetsuk.com This alloy is subsequently processed through steps like milling, pressing in a magnetic field, sintering, and coating to produce the final high-performance NdFeB magnets. kjmagnetics.comstanfordmagnets.com

Table 1: Typical Composition of NdFeB Alloy

| Element | Symbol | Percentage by Weight |

| Neodymium | Nd | 29% - 32% |

| Iron | Fe | 64.2% - 68.5% |

| Boron | B | 1.0% - 1.2% |

| Dysprosium | Dy | 0.8% - 1.2% |

| Niobium | Nb | 0.5% - 1.0% |

| Aluminum | Al | 0.2% - 0.4% |

| Source: Adapted from various manufacturing data. e-magnetsuk.com |

Beyond the standard NdFeB composition, this compound is instrumental in the synthesis of modified magnetic alloys with enhanced properties. To improve characteristics such as corrosion resistance and intrinsic coercivity, especially at higher temperatures, other elements like dysprosium (Dy), praseodymium (Pr), cobalt (Co), and copper (Cu) are added to the alloy. e-magnetsuk.comstanfordmagnets.com

The synthesis of these specialized alloys follows a similar path where this compound is first converted to neodymium metal. The metallic neodymium is then melted together with iron, boron, and the additional alloying elements in precise proportions within a vacuum induction furnace. e-magnetsuk.com For instance, replacing a portion of the neodymium with dysprosium or praseodymium can significantly improve the magnet's performance under thermal stress. e-magnetsuk.com The flexibility of starting with a high-purity precursor like this compound allows for precise control over the final alloy composition, tailoring the magnetic properties to specific application demands. kjmagnetics.com

Advanced Ceramics and Specialty Glass Manufacturing

This compound is utilized as a doping agent or precursor in the creation of high-performance optical materials, including specialty glasses and advanced ceramics with tailored light-absorption and emission properties.

Neodymium-doped glasses are highly valued for their unique optical properties, most notably their ability to strongly absorb yellow and green light, which makes them useful for specific filtering applications. crylink.com While neodymium oxide is often the direct additive, this compound can serve as a precursor in the manufacturing process. crylink.com These glasses, including phosphate (B84403), silicate, and fluorophosphate (B79755) types, are critical materials for high-power laser systems. crylink.comlaser-crylink.com